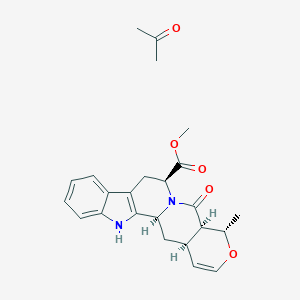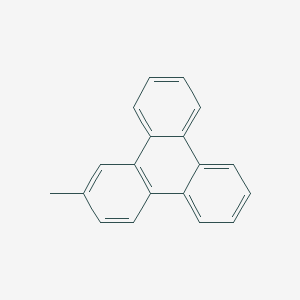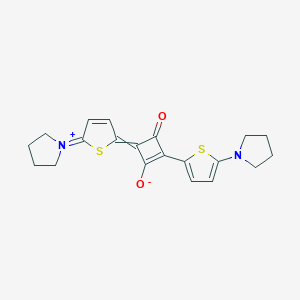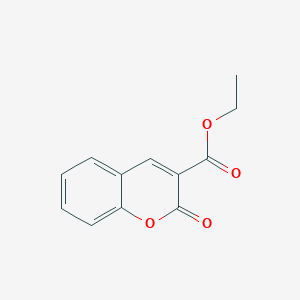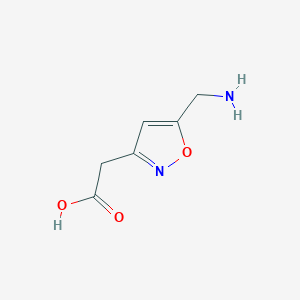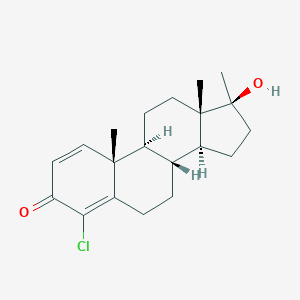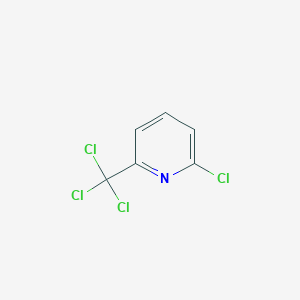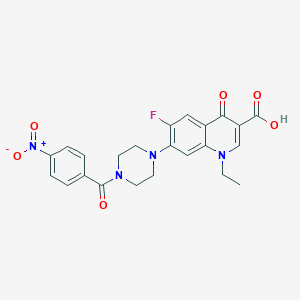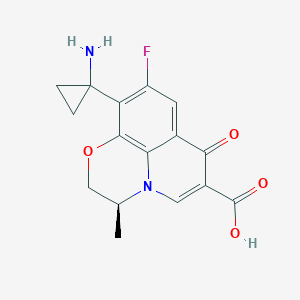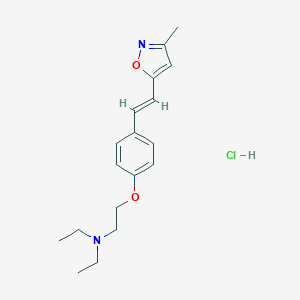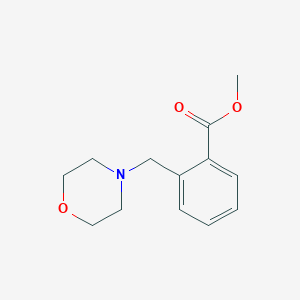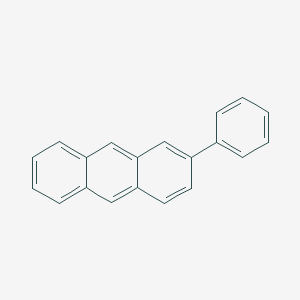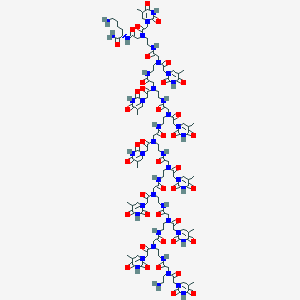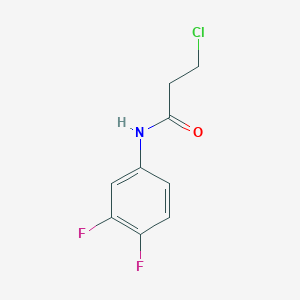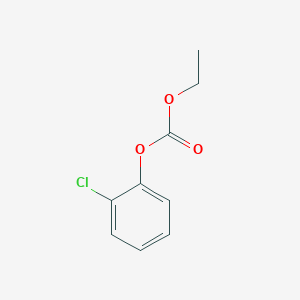
2-Chlorophenyl ethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorophenyl ethyl carbonate, also known as cinnarizine, is a chemical compound that belongs to the class of phenylpiperazine derivatives. It is widely used in scientific research due to its pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 2-Chlorophenyl ethyl carbonate is not fully understood. However, it is known to block calcium channels in the cell membrane, which reduces the influx of calcium ions into the cell. This, in turn, reduces the release of neurotransmitters such as dopamine, serotonin, and histamine, which are involved in various physiological processes such as motor control, cognition, and sleep-wake cycles.
Efectos Bioquímicos Y Fisiológicos
2-Chlorophenyl ethyl carbonate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of histamine, which is involved in allergic reactions. It has also been shown to inhibit the activity of phosphodiesterase, an enzyme that breaks down cyclic AMP, which is involved in intracellular signaling pathways. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chlorophenyl ethyl carbonate has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a long half-life and can be administered orally or intravenously. However, it also has some limitations. It has a narrow therapeutic index, which means that the dose must be carefully controlled to avoid toxicity. It can also cause side effects such as drowsiness, dizziness, and gastrointestinal disturbances.
Direcciones Futuras
There are several future directions for research on 2-Chlorophenyl ethyl carbonate. One area of interest is its potential therapeutic effects in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Another area of interest is its anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-Chlorophenyl ethyl carbonate and to identify potential drug targets for the development of new therapeutic agents.
Métodos De Síntesis
2-Chlorophenyl ethyl carbonate can be synthesized by the reaction between 2-chlorophenyl ethanol and phosgene in the presence of triethylamine. The reaction yields a white crystalline solid that is soluble in organic solvents such as ethanol, chloroform, and acetone.
Aplicaciones Científicas De Investigación
2-Chlorophenyl ethyl carbonate has been extensively studied for its pharmacological properties, including its antiemetic, antihistaminic, and calcium channel blocking activities. It has been used in the treatment of various conditions such as motion sickness, vertigo, and allergies. In addition, it has been shown to have potential therapeutic effects in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Propiedades
Número CAS |
1847-88-7 |
|---|---|
Nombre del producto |
2-Chlorophenyl ethyl carbonate |
Fórmula molecular |
C9H9ClO3 |
Peso molecular |
200.62 g/mol |
Nombre IUPAC |
(2-chlorophenyl) ethyl carbonate |
InChI |
InChI=1S/C9H9ClO3/c1-2-12-9(11)13-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3 |
Clave InChI |
QRZPLIREDJPIHE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)OC1=CC=CC=C1Cl |
SMILES canónico |
CCOC(=O)OC1=CC=CC=C1Cl |
Otros números CAS |
1847-88-7 |
Sinónimos |
(2-chlorophenyl) ethyl carbonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



